molecular formula C21H22N2O4 B2927343 ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate CAS No. 877780-56-8

ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2927343
CAS No.: 877780-56-8
M. Wt: 366.417
InChI Key: QTFHQZQJCNULDM-UHFFFAOYSA-N
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Description

Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate (CAS: 877780-56-8) is a heterocyclic compound featuring a benzo[f]chromen-3-one core linked via a methylene group to a piperazine ring, which is further substituted with an ethyl carboxylate moiety. Its molecular formula is C₂₁H₂₂N₂O₄ (MW: 366.41 g/mol) . This compound is of interest due to its structural similarity to bioactive molecules, particularly in the context of antimicrobial, anti-inflammatory, and fluorescence-based applications .

Properties

IUPAC Name

ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-26-21(25)23-11-9-22(10-12-23)14-16-13-19(24)27-18-8-7-15-5-3-4-6-17(15)20(16)18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHQZQJCNULDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f]chromen-1-yl intermediate. This intermediate can be synthesized through a series of reactions, including cyclization and oxidation steps. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by esterification to attach the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[f]chromen-1-yl moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzo[f]chromen-1-yl moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The table below highlights key structural and functional differences between the target compound and selected analogues:

Compound Core Structure Key Substituents Molecular Weight Reported Bioactivity
Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate Benzo[f]chromen-3-one Piperazine-carboxylate 366.41 Antimicrobial (hypothesized)
(3-Oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithio-ate Benzo[f]chromen-3-one Piperidine-carbodithioate (S instead of O; dithiocarbamate group) Not reported Antimicrobial, anti-inflammatory
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone Thiazolidinone-hexanoyl-piperazine-carboxylate 681.82 (CAS: 681818-06-4) Anticancer, enzyme inhibition
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Piperazine-carboxylate 3-Chlorophenyl-ketone side chain 351.84 CNS modulation (hypothesized)
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide Piperazine-carboxamide 3-Chlorophenyl and triazole-urea hybrid 379.84 Antifungal, kinase inhibition
Key Observations:

Core Heterocycle: The benzo[f]chromen-3-one core in the target compound distinguishes it from analogues with simpler aromatic (e.g., thiazolidinone ) or non-aromatic (e.g., piperidine-carbodithioate ) systems. This core likely enhances fluorescence properties and π-π stacking interactions .

Substituent Effects :

  • The piperazine-carboxylate group in the target compound improves solubility compared to the piperidine-carbodithioate analogue, which contains a lipophilic dithiocarbamate group .
  • The ethyl carboxylate moiety may confer metabolic stability over tert-butyl derivatives, which are prone to degradation in acidic conditions .

Bioactivity Trends: Thiazolidinone-containing analogues (e.g., ) exhibit pronounced anticancer activity due to thione-mediated enzyme inhibition. The benzo[f]chromen system in the target compound is associated with antimicrobial activity, as seen in structurally related benzopyran derivatives .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The benzo[f]chromen system in related compounds forms C–H···O hydrogen bonds and aromatic stacking interactions (angle: 72.82° between rings), which stabilize the crystal lattice . These interactions may enhance solid-state stability.

Biological Activity

Ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and a benzochromene moiety. The structural formula can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that compounds containing the benzochromene structure exhibit a variety of biological activities, including:

  • Antioxidant Activity : Compounds similar to ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine have shown significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Anticancer Properties : Studies have demonstrated that derivatives of benzochromene can inhibit cancer cell proliferation. For instance, certain compounds have been tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity.

The biological activity of ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine is likely mediated through several mechanisms:

  • Enzyme Inhibition : Some derivatives have been found to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Free Radical Scavenging : The presence of hydroxyl groups in similar structures suggests that this compound could scavenge free radicals, thus protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antioxidant Significant free radical scavenging
Anticancer IC50 values < 10 μM against MCF-7
Enzyme Inhibition Moderate inhibition of COX and LOX

Case Study: Anticancer Activity

In a study investigating the anticancer properties of benzochromene derivatives, ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine was tested against breast cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of approximately 8 μM, demonstrating its potential as an anticancer agent.

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